4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile
Overview
Description
4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzonitrile group and a triazole ring
Mechanism of Action
Biochemical Pathways
It’s known that this compound can be used in the synthesis of fluorescent-labeled bisbenzamidine, a biochemical tool in biomedical studies . It can also be used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, used in the modification of alginate hydrogels, employed in cell engineering applications .
Result of Action
Its potential use in the synthesis of biochemical tools suggests that it could have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile typically involves a multi-step process. One common method includes the reaction of 4-cyanobenzyl chloride with an appropriate triazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile or triazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation products may include benzoic acid derivatives.
Reduction: Reduced forms may include amines or amides.
Substitution: Substitution reactions can yield various substituted benzonitriles or triazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
4-(Aminomethyl)benzonitrile: Similar structure but lacks the triazole ring.
1,2,3-Triazole derivatives: Similar triazole ring but different substituents.
Uniqueness: 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile is unique due to the combination of the benzonitrile group and the triazole ring, which provides distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
4-[[4-(aminomethyl)triazol-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-5-9-1-3-10(4-2-9)7-16-8-11(6-13)14-15-16/h1-4,8H,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPZMEHJKGAOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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